8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione
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Overview
Description
8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with a suitable spirocyclic ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-[(3-Bromo-2-furyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione: Similar in structure but with a furan ring instead of a dimethoxyphenyl group.
8-[(5-Chloro-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione: Similar structure with a chlorine atom instead of bromine.
Uniqueness
8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17BrO6 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
8-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H17BrO6/c1-21-13-9-14(22-2)12(18)8-10(13)7-11-15(19)23-17(24-16(11)20)5-3-4-6-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
PATHEDZKIJEJPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)Br)OC |
Origin of Product |
United States |
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